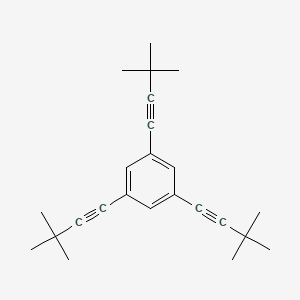
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)-: is an organic compound characterized by a benzene ring substituted with three 3,3-dimethyl-1-butynyl groups at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- typically involves the alkylation of benzene derivatives. One common method includes the reaction of 1,3,5-tribromobenzene with 3,3-dimethyl-1-butyne in the presence of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions for several hours to ensure complete substitution .
Industrial Production Methods
While specific industrial production methods for Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triple bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules, thereby affecting its overall activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris(1-imidazolyl)benzene
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
- 1,3,5-Tris(diphenylamino)benzene
Uniqueness
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 3,3-dimethyl-1-butynyl groups, which impart distinct electronic and steric properties.
Propiedades
Número CAS |
851961-39-2 |
|---|---|
Fórmula molecular |
C24H30 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1,3,5-tris(3,3-dimethylbut-1-ynyl)benzene |
InChI |
InChI=1S/C24H30/c1-22(2,3)13-10-19-16-20(11-14-23(4,5)6)18-21(17-19)12-15-24(7,8)9/h16-18H,1-9H3 |
Clave InChI |
YAKQPEFNLNZQDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC1=CC(=CC(=C1)C#CC(C)(C)C)C#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)






![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)

![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)


![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)
